4-(2,4-dibromo-7,8,9,10-tetrahydrocyclohepta[b]chromen-5a(6H)-yl)morpholine
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Overview
Description
4-{2,4-DIBROMO-5AH,6H,7H,8H,9H,10H-CYCLOHEPTA[B]CHROMEN-5A-YL}MORPHOLINE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,4-DIBROMO-5AH,6H,7H,8H,9H,10H-CYCLOHEPTA[B]CHROMEN-5A-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the cyclohepta[b]chromen core This core is then brominated to introduce the bromine atoms at specific positions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2,4-DIBROMO-5AH,6H,7H,8H,9H,10H-CYCLOHEPTA[B]CHROMEN-5A-YL}MORPHOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atoms or the chromen ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated chromen derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{2,4-DIBROMO-5AH,6H,7H,8H,9H,10H-CYCLOHEPTA[B]CHROMEN-5A-YL}MORPHOLINE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2,4-DIBROMO-5AH,6H,7H,8H,9H,10H-CYCLOHEPTA[B]CHROMEN-5A-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The bromine atoms and morpholine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2,4-DIBROMO-5AH,6H,7H,8H,9H,10H-CYCLOHEPTA[B]CHROMEN-5A-YL}PYRIDINE
- 4-{2,4-DIBROMO-5AH,6H,7H,8H,9H,10H-CYCLOHEPTA[B]CHROMEN-5A-YL}PIPERIDINE
Uniqueness
Compared to similar compounds, 4-{2,4-DIBROMO-5AH,6H,7H,8H,9H,10H-CYCLOHEPTA[B]CHROMEN-5A-YL}MORPHOLINE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21Br2NO2 |
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Molecular Weight |
443.2 g/mol |
IUPAC Name |
4-(2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]chromen-5a-yl)morpholine |
InChI |
InChI=1S/C18H21Br2NO2/c19-15-11-13-10-14-4-2-1-3-5-18(14,21-6-8-22-9-7-21)23-17(13)16(20)12-15/h10-12H,1-9H2 |
InChI Key |
FTHMZHFJXZDJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(C(=CC(=C3)Br)Br)OC2(CC1)N4CCOCC4 |
Origin of Product |
United States |
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